molecular formula C11H14ClNO2 B13518831 Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate

Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate

Cat. No.: B13518831
M. Wt: 227.69 g/mol
InChI Key: XWXQHFDTUZPCIZ-UHFFFAOYSA-N
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Description

Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate is an organic compound with a molecular formula of C11H14ClNO2. This compound is characterized by the presence of a methyl ester group and a substituted aniline moiety. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate typically involves the reaction of 3-chloro-4-methylaniline with methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction mixture is usually heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group and substituted aniline moiety make it a versatile compound for various applications in research and industry .

Biological Activity

Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate, a compound of interest in medicinal chemistry, has been evaluated for its biological activities, particularly in the context of antioxidant and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C12H14ClN
  • Molecular Weight : 221.70 g/mol
  • Structural Characteristics : The compound features a methyl ester group and a chloro-substituted aromatic ring, which are significant for its biological activity.

Antioxidant Activity

Research has shown that compounds with similar structures exhibit notable antioxidant properties. For instance, derivatives of amino acids have been tested using the DPPH radical scavenging method. Although specific data for this compound is limited, related compounds have demonstrated antioxidant activities comparable to well-known antioxidants like ascorbic acid .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays, particularly against human cancer cell lines.

Case Studies and Research Findings

  • MTT Assay Results :
    • Compounds structurally related to this compound were evaluated against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
    • Results indicated that these compounds exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a potential selectivity for certain cancer types .
  • Cell Proliferation and Apoptosis :
    • In studies involving serial dilution methods, compounds similar to this compound showed significant induction of apoptosis in treated cancer cells, as measured by increased caspase-3 activity. This indicates that such compounds could effectively trigger programmed cell death in cancerous cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially understood through SAR studies:

Compound StructureBiological ActivityReference
Methyl esters with chloro substitutionsEnhanced cytotoxicity against U-87 cells
Aromatic aminesIncreased apoptosis induction
Presence of electron-withdrawing groupsImproved inhibitory activity against cancer cell lines

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 3-(3-chloro-4-methylanilino)propanoate

InChI

InChI=1S/C11H14ClNO2/c1-8-3-4-9(7-10(8)12)13-6-5-11(14)15-2/h3-4,7,13H,5-6H2,1-2H3

InChI Key

XWXQHFDTUZPCIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)OC)Cl

Origin of Product

United States

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